4,5-Dichloro-1,2,3-benzodithiazol-1-ium chloride
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Overview
Description
4,5-Dichloro-1,2,3-benzodithiazol-1-ium chloride, also known as Appel’s salt, is an organosulfur compound. It is the chloride salt of the 4,5-dichloro-1,2,3-benzodithiazolium cation. This compound is a green solid that is poorly soluble in organic solvents .
Preparation Methods
The compound is synthesized by the reaction of acetonitrile with sulfur monochloride. The initial phases of this reaction involve the chlorination of acetonitrile. The resulting dichloro acetonitrile undergoes cycloaddition with sulfur monochloride to form the desired product :
Cl2CHCN+S2Cl2→[S2NC2Cl2]Cl+HCl
In industrial settings, the synthesis is scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
4,5-Dichloro-1,2,3-benzodithiazol-1-ium chloride undergoes various chemical reactions, including:
- Protic nucleophiles can displace one chloride ion. For example:
Substitution Reactions: [S2NC2Cl2]Cl+2RNH2→S2NC2Cl(=NR)+[RNH3]Cl
Hydrolysis: The compound hydrolyzes readily in the presence of water.
Reactions with N-Nucleophiles: It reacts with primary arylamines to form N-aryl-4-chloro-5H-1,2,3-dithiazolimines.
Scientific Research Applications
4,5-Dichloro-1,2,3-benzodithiazol-1-ium chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-nitrogen heterocycles.
Biology: The compound’s reactivity with nucleophiles makes it useful in studying biological nucleophilic substitution reactions.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the synthesis of compounds with antimicrobial properties.
Mechanism of Action
The compound exerts its effects through its highly electrophilic nature. It readily reacts with nucleophiles, leading to the formation of various products depending on the nucleophile involved. The molecular targets and pathways are primarily related to its ability to form stable sulfur-nitrogen bonds, which are crucial in many chemical and biological processes .
Comparison with Similar Compounds
4,5-Dichloro-1,2,3-benzodithiazol-1-ium chloride is unique due to its high electrophilicity and stability. Similar compounds include:
4,5-Dichloro-1,2,3-dithiazolium chloride: Similar in structure but differs in reactivity and applications.
1,2,3-Dithiazolium chloride: Lacks the chlorine substituents, leading to different chemical properties and reactivity.
Properties
CAS No. |
852636-63-6 |
---|---|
Molecular Formula |
C6H2Cl3NS2 |
Molecular Weight |
258.6 g/mol |
IUPAC Name |
4,5-dichloro-1,2,3-benzodithiazol-1-ium;chloride |
InChI |
InChI=1S/C6H2Cl2NS2.ClH/c7-3-1-2-4-6(5(3)8)9-11-10-4;/h1-2H;1H/q+1;/p-1 |
InChI Key |
XYWRCKUCBIIYDA-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC2=[S+]SN=C2C(=C1Cl)Cl.[Cl-] |
Origin of Product |
United States |
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